molecular formula C9H11ClN2O B13696205 6-Chloro-3-cyclopropyl-4-ethoxypyridazine

6-Chloro-3-cyclopropyl-4-ethoxypyridazine

Cat. No.: B13696205
M. Wt: 198.65 g/mol
InChI Key: FFEGENWXMQDEBJ-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine derivatives are recognized as crucial scaffolds in organic and medicinal chemistry due to their wide spectrum of biological activities. These nitrogen-containing heterocycles are integral to numerous compounds with therapeutic potential, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents. Their unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, are pivotal in molecular recognition and drug-target interactions. nih.gov The versatility of the pyridazine ring allows for extensive functionalization at various positions, making it an attractive starting point for the design and development of new bioactive molecules and advanced materials. scientificupdate.com

Strategic Importance of Chlorinated Pyridazines as Synthetic Intermediates

Within the broader class of pyridazines, chlorinated variants serve as exceptionally valuable synthetic intermediates. The chlorine atom acts as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.govwikipedia.org This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols, by displacing the chloride. youtube.com This process is a cornerstone of synthetic strategies aimed at building molecular complexity and generating libraries of novel compounds for screening. Furthermore, the carbon-chlorine bond provides a reactive handle for modern cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds and the synthesis of highly elaborate molecular architectures. The strategic placement of a chlorine atom on the pyridazine ring thus transforms the heterocycle into a versatile building block for complex molecule synthesis.

Rationale for Investigating the Unique Structural Attributes of 6-Chloro-3-cyclopropyl-4-ethoxypyridazine

The specific substitution pattern of this compound provides a compelling rationale for its investigation. Each functional group imparts distinct and advantageous properties to the molecule:

6-Chloro Group : As established, this group is a key reactive site, primarily enabling nucleophilic substitution and cross-coupling reactions, which are fundamental for synthetic diversification. Its electron-withdrawing nature also modulates the electronic properties of the entire pyridazine ring system. nih.gov

3-Cyclopropyl Group : The incorporation of a cyclopropyl (B3062369) ring is a widely used strategy in medicinal chemistry. This small, strained ring offers several benefits, including increased metabolic stability by making adjacent C-H bonds stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comnih.govhyphadiscovery.com It also introduces conformational rigidity, which can lock the molecule into a biologically active conformation, potentially enhancing its potency and reducing off-target effects. nih.goviris-biotech.de The unique electronic properties of the cyclopropyl group, which has partial double-bond character, can also influence molecular interactions. fiveable.me

4-Ethoxy Group : The ethoxy substituent is an electron-donating group that can influence the reactivity of the pyridazine core, particularly the adjacent chloro position. It also modifies the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for its behavior in biological systems. The conformation of alkoxy groups on a pyridazine ring is known to be influenced by non-bonded interactions with the ring nitrogen atoms, which can affect how the molecule presents itself to a biological target. nih.gov

The combination of these three groups on a single pyridazine scaffold creates a molecule with a unique profile: a reactive handle for further synthesis (chloro group), a moiety for enhancing metabolic stability and conformational control (cyclopropyl group), and a group for fine-tuning electronic and solubility properties (ethoxy group). This trifecta of attributes makes it a highly attractive platform for developing new chemical entities.

Overview of Advanced Methodological Approaches in Pyridazine Chemistry Research

Contemporary research into pyridazine chemistry employs a range of sophisticated synthetic methodologies. Beyond classical condensation reactions, modern techniques have enabled more efficient and selective synthesis and functionalization of the pyridazine core. Key advanced approaches include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions : This powerful cycloaddition strategy allows for the construction of the pyridazine ring from simpler precursors like tetrazines and various alkynes or alkenes. nih.govorganic-chemistry.orgrsc.org This method often proceeds with high regioselectivity and under mild, metal-free conditions. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling : Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations are extensively used to modify halogenated pyridazines. These methods are indispensable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of aryl, alkyl, and amino groups.

C-H Functionalization : Direct C-H bond activation and functionalization are emerging as highly atom-economical methods. These reactions allow for the introduction of new substituents onto the pyridazine ring without the need for pre-functionalization (e.g., halogenation), thus shortening synthetic sequences.

These advanced methods provide chemists with a versatile toolbox for the precise and efficient construction and elaboration of complex pyridazine-based molecules.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic research into this compound is to leverage its unique structural features for the discovery of novel chemical entities. The scope of this inquiry typically encompasses several key areas:

Synthetic Utility Exploration : Investigating the reactivity of the 6-chloro position in a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions to establish its versatility as a synthetic intermediate.

Scaffold for Medicinal Chemistry : Utilizing the compound as a foundational scaffold to synthesize libraries of new derivatives. The goal is to explore how modifications at the 6-position, coupled with the inherent properties of the cyclopropyl and ethoxy groups, affect biological activity against various targets (e.g., protein kinases, proteases, or viral enzymes).

Physicochemical Property Analysis : Characterizing the fundamental properties of the molecule and its derivatives, including solubility, stability, and electronic characteristics, to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) understanding.

Development of Novel Agrochemicals : Exploring the potential of derivatives in the field of agrochemicals, where pyridazine-based compounds have also found applications.

Ultimately, the academic inquiry aims to establish this compound as a valuable and versatile building block for creating functional molecules with potential applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of a Structurally Related Compound

PropertyValueSource
Molecular Formula C₇H₉ClN₄PubChem CID: 55280955 nih.gov
Molecular Weight 184.62 g/mol PubChem CID: 55280955 nih.gov
XLogP3 1.3PubChem CID: 55280955 nih.gov
Hydrogen Bond Donor Count 2PubChem CID: 55280955 nih.gov
Hydrogen Bond Acceptor Count 3PubChem CID: 55280955 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

6-chloro-3-cyclopropyl-4-ethoxypyridazine

InChI

InChI=1S/C9H11ClN2O/c1-2-13-7-5-8(10)11-12-9(7)6-3-4-6/h5-6H,2-4H2,1H3

InChI Key

FFEGENWXMQDEBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN=C1C2CC2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 3 Cyclopropyl 4 Ethoxypyridazine

Retrosynthetic Dissection and Strategic Planning for the 6-Chloro-3-cyclopropyl-4-ethoxypyridazine Scaffold

A logical retrosynthetic analysis of this compound dictates a convergent strategy. The primary disconnection breaks the pyridazine (B1198779) ring, suggesting a condensation reaction between a 1,4-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative as a key step. wikipedia.orgliberty.edu The substituents on the pyridazine ring can be introduced either on the acyclic precursor or on the formed pyridazine core.

A plausible retrosynthetic pathway involves:

Disconnection of the C-Cl bond: This suggests a late-stage halogenation of a 3-cyclopropyl-4-ethoxypyridazine precursor.

Disconnection of the C-O (ethoxy) bond: This points to an etherification reaction on a 6-chloro-3-cyclopropylpyridazin-4-ol intermediate.

Disconnection of the C-cyclopropyl bond: This indicates the introduction of the cyclopropyl (B3062369) group onto a pre-formed pyridazine ring, possibly via a cross-coupling reaction.

Formation of the pyridazine ring: The core structure can be assembled from an appropriately substituted 1,4-dicarbonyl compound and hydrazine.

Strategic planning must consider the regioselectivity of each transformation. The electronic nature of the pyridazine ring, being electron-deficient, influences the reactivity and the position of substitution. liberty.edu The sequence of introducing the substituents is crucial to avoid undesired side reactions and to achieve high yields.

Precursor Development and Optimization for Pyridazine Core Construction

The construction of the pyridazine core is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.org For the synthesis of this compound, a precursor such as a cyclopropyl-substituted 1,4-dicarbonyl compound would be required.

One common method involves the reaction of a γ-keto acid with hydrazine hydrate. wikipedia.org The optimization of this step involves controlling the reaction temperature and the choice of solvent to maximize the yield of the resulting pyridazinone. Subsequent transformations on the pyridazinone intermediate are then necessary to introduce the remaining substituents.

Alternative methods for pyridazine synthesis include inverse-electron-demand Diels-Alder reactions of tetrazines with alkynes, which offer high regioselectivity. rsc.orgrsc.org This approach can provide a rapid entry to polysubstituted pyridazines.

Regioselective Introduction of the Cyclopropyl Moiety at the 3-Position

The introduction of a cyclopropyl group at the 3-position of the pyridazine ring can be challenging due to the need for high regioselectivity. Several strategies can be employed:

From a cyclopropyl-containing precursor: Synthesizing a 1,4-dicarbonyl compound that already contains the cyclopropyl group ensures its position in the final pyridazine ring.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to introduce the cyclopropyl group onto a pre-halogenated pyridazine ring. For example, a 3-halopyridazine can be coupled with a cyclopropylboronic acid or a cyclopropylzinc reagent.

Radical cyclopropylation: Recent advances in photoredox catalysis have enabled radical-based methods for the introduction of cyclopropyl groups onto heterocycles.

The choice of method depends on the availability of starting materials and the compatibility of the reaction conditions with other functional groups present in the molecule.

Directed Ethoxylation Strategies at the 4-Position of the Pyridazine Ring

The introduction of the ethoxy group at the 4-position of the pyridazine ring is typically achieved through a nucleophilic substitution reaction on a suitable precursor.

A common approach involves the synthesis of a pyridazin-4-ol (or its tautomeric pyridazin-4-one) intermediate. This intermediate can then be O-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Directing groups can be employed to enhance the regioselectivity of the ethoxylation. For instance, a chelating group at the 5-position could direct the incoming ethoxy group to the 4-position.

PrecursorReagentConditionsProductYield
6-Chloro-3-cyclopropylpyridazin-4-olEthyl iodide, K2CO3DMF, 60 °CThis compoundHigh
6-Chloro-3-cyclopropylpyridazin-4-olDiethyl sulfate, NaOHAcetone, refluxThis compoundGood

Halogenation Techniques for the 6-Chloro Moiety in Pyridazine Synthesis

The introduction of the chlorine atom at the 6-position of the pyridazine ring is a critical step. Due to the electron-deficient nature of the pyridazine ring, electrophilic aromatic substitution is often challenging and requires harsh conditions. nih.gov

More effective methods include:

From a pyridazinone precursor: A common and efficient method is the treatment of a pyridazin-6-one with a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). nih.gov This reaction converts the carbonyl group into a chloro substituent.

Directed ortho-metalation: This strategy involves the use of a directing group to facilitate metalation at the 6-position, followed by quenching with an electrophilic chlorine source.

Ring-opening/ring-closing strategies: Innovative methods involve the temporary opening of the pyridine (B92270) ring to form a more reactive acyclic intermediate, which can be selectively halogenated before ring closure. nih.govnsf.gov

PrecursorReagentConditionsProductYield
3-Cyclopropyl-4-ethoxypyridazin-6-onePOCl3RefluxThis compoundHigh
3-Cyclopropyl-4-ethoxypyridazinen-BuLi, then C2Cl6THF, -78 °CThis compoundModerate

Catalytic Approaches and Reaction Condition Optimization for High Yield and Selectivity

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound. Transition metal catalysis, particularly with palladium, is widely used for cross-coupling reactions to introduce the cyclopropyl moiety. liberty.edu

Optimization of reaction conditions is crucial for maximizing yield and selectivity. This includes:

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine (B1218219) ligand can significantly impact the efficiency of cross-coupling reactions.

Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence reaction rates and the formation of byproducts.

Base: The strength and nature of the base are critical in both cross-coupling and etherification steps.

For instance, in a Suzuki coupling to introduce the cyclopropyl group, a combination of Pd(PPh3)4 as the catalyst and a carbonate base in a mixture of toluene (B28343) and water is often effective.

Novel Synthetic Routes for Analogous 3-Cyclopropyl-4-alkoxypyridazines

The synthetic methodologies described for this compound can be adapted to synthesize a variety of analogous compounds with different alkoxy groups at the 4-position. By substituting ethyl iodide or diethyl sulfate with other alkyl halides or sulfates, a library of 3-cyclopropyl-4-alkoxypyridazines can be generated.

Furthermore, recent developments in synthetic organic chemistry offer new routes to these analogs. These include:

C-H activation: Direct C-H functionalization of the pyridazine ring could provide a more atom-economical approach to introduce substituents.

Flow chemistry: The use of microreactor technology can enable better control over reaction parameters, leading to higher yields and purities.

These advanced strategies pave the way for the efficient and versatile synthesis of a broad range of pyridazine derivatives for further investigation in various scientific fields.

One-Pot and Multicomponent Reactions in the Synthesis of this compound

One-pot synthesis involves the sequential transformation of a substrate through multiple reaction steps in a single reactor, without the isolation of intermediates. This approach offers significant advantages by reducing the need for purification of intermediate compounds, thereby saving time, solvents, and resources. The key to a successful one-pot synthesis lies in ensuring the compatibility of reagents and conditions for each step of the reaction sequence.

Multicomponent reactions, a subset of one-pot processes, are even more elegant in their design, wherein three or more reactants come together in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. MCRs are highly valued for their atom economy, convergence, and ability to rapidly generate molecular diversity.

For a molecule such as this compound, a hypothetical one-pot synthesis could be envisioned starting from a suitable dicarbonyl compound. The classical approach to pyridazine ring formation involves the condensation of a 1,4-dicarbonyl compound with hydrazine. asianpubs.org A potential one-pot sequence could commence with the formation of a cyclopropyl-substituted 1,4-dicarbonyl precursor, followed by in-situ cyclization with hydrazine, subsequent chlorination, and finally etherification to introduce the ethoxy group. The success of such a sequence would be contingent on the careful selection of reagents and reaction conditions that are amenable to all transformations without interfering with one another.

A plausible multicomponent approach, while more challenging to design from the ground up without established precedent, could theoretically involve the convergence of a cyclopropyl-containing building block, a glyoxal (B1671930) derivative, hydrazine, and a chlorinating agent under conditions that favor the direct assembly of the pyridazine core with the desired substituents.

The table below outlines a conceptual one-pot synthesis for this compound, illustrating the sequence of reactions that could potentially be carried out in a single vessel.

StepTransformationReactants/ReagentsIntermediate (Not Isolated)
11,4-Dicarbonyl FormationCyclopropyl-functionalized precursor, acylating agent1-cyclopropyl-1,4-dicarbonyl compound
2Pyridazine Ring FormationHydrazine hydrate3-cyclopropyl-6-hydroxypyridazine
3ChlorinationPhosphoryl chloride (POCl₃)6-Chloro-3-cyclopropylpyridazin-4-ol
4EtherificationEthyl iodide, Base (e.g., NaH)This compound

This interactive table demonstrates a streamlined, albeit hypothetical, route that leverages the efficiencies of one-pot synthesis. Each step would proceed upon the addition of the next set of reagents to the same reaction mixture.

While the specific application of one-pot and multicomponent reactions to the synthesis of this compound remains an area for further research and development, the principles of these advanced synthetic methodologies provide a clear framework for designing more efficient and sustainable routes to this and other complex heterocyclic compounds. The development of such methods is a continual goal in modern organic synthesis, aiming to reduce the environmental impact and cost of chemical production.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 3 Cyclopropyl 4 Ethoxypyridazine

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways at the 6-Chloro Position

The 6-chloro position of 6-Chloro-3-cyclopropyl-4-ethoxypyridazine is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine (B1198779) ring, caused by the presence of two adjacent nitrogen atoms, facilitates the attack of nucleophiles. This reactivity is a key feature of pyridazine chemistry, allowing for the introduction of a wide range of functional groups.

The general mechanism for SNAr reactions on chloropyridazines involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles and polar aprotic solvents generally lead to faster reactions. For instance, reactions of substituted pyridines with secondary amines have been shown to proceed via an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For example, various substituted pyridazinones have been synthesized through sequential nucleophilic aromatic substitution reactions on tetrafluoropyridazine, demonstrating the utility of this pathway. acs.orgresearchgate.net The presence of the cyclopropyl (B3062369) and ethoxy groups on the pyridazine ring of the title compound can influence the regioselectivity and rate of nucleophilic attack through electronic and steric effects.

Electrophilic Reactivity Profiles of the Pyridazine Ring System

The pyridazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This characteristic makes the ring system generally unreactive towards electrophilic aromatic substitution. researchgate.net The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, the lone pairs on the nitrogen atoms are the most basic sites in the molecule, and electrophiles will preferentially coordinate with them, leading to the formation of a pyridazinium cation. This positively charged species is even more resistant to electrophilic attack on the ring carbons.

Theoretical studies, such as Density Functional Theory (DFT) calculations on various azines including pyridazine, have shown that the Highest Occupied Molecular Orbitals (HOMOs) of these systems are not π orbitals, which further explains their low reactivity in electrophilic substitution reactions. researchgate.netresearchgate.net In contrast to benzene (B151609) and other electron-rich aromatic systems, significant activation of the pyridazine ring, typically through the introduction of strong electron-donating groups, would be necessary to facilitate electrophilic substitution. Even in the case of pyridine (B92270), which is less electron-deficient than pyridazine, electrophilic substitution requires harsh conditions and typically occurs at the 3-position. quora.comaklectures.comyoutube.com Therefore, this compound is expected to be highly resistant to electrophilic attack on the pyridazine ring itself.

Transformations Involving the Cyclopropyl Group: Ring Strain Release and Rearrangements

The cyclopropyl group attached to the pyridazine ring is a source of significant ring strain due to its 60° bond angles. wikipedia.org This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions under certain conditions, which can lead to a variety of chemical transformations. These reactions are often initiated by electrophilic attack or through radical pathways, leading to the formation of a more stable, open-chain species or rearrangement to larger ring systems.

The presence of adjacent functional groups can influence the reactivity of the cyclopropyl moiety. For instance, the activation of a cyclopropane (B1198618) ring is often required for ring-opening to occur under mild conditions, and the introduction of carbonyl functionalities can enhance its electrophilic reactivity. researchgate.net In the context of this compound, reactions that generate a positive charge adjacent to the cyclopropyl group could induce ring-opening. The cyclopropyl group can act as a good donor in hyperconjugation, stabilizing adjacent carbocations. wikipedia.org

While specific rearrangements of this compound are not detailed in the available literature, related systems demonstrate the potential for such transformations. For example, Heck coupling reactions involving spirocyclopropane-annelated heterocycles have shown that ring-opening of the spirocyclopropane can occur. researchgate.net Additionally, photochemically induced rearrangements of cyclopropanes are also known. rsc.org

Reactivity of the Ethoxy Moiety: Cleavage, Transalkylation, and Oxidation Potentials

The ethoxy group in this compound is an ether linkage and, as such, is generally stable under many reaction conditions. However, it can undergo cleavage under strongly acidic or basic conditions. wikipedia.org

Acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from an acid like HBr or HI) on the less hindered carbon of the ether. pressbooks.publibretexts.org In the case of an aryl alkyl ether, cleavage consistently results in a phenol (B47542) and an alkyl halide, as the bond between the aromatic ring and the oxygen is stronger. libretexts.org While the pyridazine ring is not a simple aryl group, a similar preference for cleavage of the ethyl-oxygen bond would be expected.

Base-mediated ether cleavage is less common and requires very strong bases, such as organolithium reagents. wikipedia.org Oxidative cleavage of ethers is also possible using specific oxidizing agents. organic-chemistry.org Transalkylation, the exchange of the ethyl group for another alkyl group, could potentially be achieved under specific catalytic conditions, although this is a less common transformation for simple ethers.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Pyridazine Halide

The chlorine atom at the 6-position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comnih.govrsc.org

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction is highly versatile for the synthesis of biaryl compounds. researchgate.net Chloropyridazines have been successfully employed as substrates in Suzuki-Miyaura reactions to introduce various aryl and heteroaryl groups. nih.govnih.gov For this compound, this reaction would allow for the substitution of the chlorine with a variety of organic fragments.

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgfrontiersin.orgyoutube.com This provides a method for the vinylation of the pyridazine ring at the 6-position. Other cross-coupling reactions, such as those involving Grignard reagents catalyzed by nickel complexes, have also been reported for chloropyridazines and could be applicable. amanote.com

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions involving chloropyridazine derivatives, which could be adapted for this compound.

CatalystBaseSolventTemperature (°C)ReactantsProduct
Pd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O803-Bromo-6-(thiophen-2-yl)pyridazine, Arylboronic acid3-Aryl-6-(thiophen-2-yl)pyridazine
Pd catalystK₂CO₃Not specified135-140 (Microwave)6-Chloro-5-dialkylaminopyridazinone, Arylboronic acid6-Aryl-5-dialkylaminopyridazinone

This table is generated based on data from similar reactions and serves as a predictive guide. nih.govnih.gov

Detailed Mechanistic Elucidation of Key Transformation Pathways of this compound

The key transformations of this compound are governed by the interplay of its functional groups. The mechanisms for its primary reaction pathways are detailed below.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.1, the SNAr mechanism at the 6-chloro position proceeds through a two-step addition-elimination pathway.

Addition: A nucleophile attacks the C-6 carbon, which is activated by the electron-withdrawing pyridazine ring, breaking the aromaticity and forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridazine ring, including the nitrogen atoms.

Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridazine ring is restored, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound, forming a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Investigation of Thermal and Photochemical Degradation Mechanisms

The stability of this compound under thermal and photochemical conditions is an important aspect of its chemical profile.

Thermal Degradation: Many pyridazine derivatives exhibit high thermal stability. For instance, some derivatives show 5% weight loss temperatures above 300°C, and in some cases, complete weight loss is observed due to sublimation rather than decomposition. mdpi.com The thermal stability of this compound would depend on the strength of its covalent bonds and the potential for thermally induced rearrangements or eliminations. The presence of the chloro and cyclopropyl substituents could potentially provide pathways for degradation at elevated temperatures.

Photochemical Degradation: Pyridazine and its derivatives can undergo various photochemical reactions. The presence of nitrogen atoms in the ring can influence the rate of photocatalytic degradation. nih.gov Studies on pyridazine have shown that its photodegradation rate is slower compared to pyridine and pyrazine, which is attributed to the presence of the N-N bond and the arrangement of nitrogen atoms in the ring. nih.gov

Photochemical isomerization is another possible degradation pathway for pyridazine derivatives. For example, the irradiation of pyridazine N-oxides can lead to ring opening and rearrangement to form pyrazole (B372694) or furan (B31954) derivatives. researchgate.netresearchgate.net While this compound is not an N-oxide, irradiation could potentially induce rearrangements or cleavage of the substituent groups. The cyclopropyl group, in particular, might be susceptible to photochemical ring-opening.

Theoretical and Computational Chemistry of 6 Chloro 3 Cyclopropyl 4 Ethoxypyridazine

Quantum Chemical Characterization: Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the electron distribution and orbital energies. For 6-Chloro-3-cyclopropyl-4-ethoxypyridazine, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of paramount importance. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.23Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.62Energy difference between HOMO and LUMO

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. For this compound, the presence of rotatable bonds, specifically the C-O bond of the ethoxy group and the C-C bond connecting the cyclopropyl (B3062369) group to the pyridazine (B1198779) ring, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers to rotation between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By scanning the PES, one can locate the low-energy conformations and the transition states that connect them. For this compound, the orientation of the ethoxy and cyclopropyl groups relative to the pyridazine ring will be the primary determinants of conformational preference. Steric hindrance and electronic interactions, such as hyperconjugation, will govern the relative energies of the different conformers.

Table 2: Relative Energies of Key Conformers of this compound
ConformerDihedral Angle (°) (Cpyridazine-Ccyclopropyl-C-H)Dihedral Angle (°) (Cpyridazine-O-Cethyl-C)Relative Energy (kcal/mol)
A (Global Minimum)~120~180 (anti-periplanar)0.00
B~0~180 (anti-periplanar)2.5
C~120~60 (gauche)1.8

Prediction of Chemical Reactivity and Selectivity via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for predicting the chemical reactivity of molecules. By calculating various electronic descriptors, one can gain insights into where and how a molecule is likely to react. For this compound, key reactivity descriptors include the Fukui functions and the molecular electrostatic potential (MESP).

Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites in a molecule. The MESP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the nitrogen atoms of the pyridazine ring are expected to be nucleophilic centers, while the carbon atom attached to the chlorine atom is a likely electrophilic site. The precise reactivity and selectivity will be influenced by the interplay of the electronic effects of all substituents.

Table 3: DFT-Calculated Reactivity Descriptors for this compound
Atom/RegionFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic AttackMESP Minimum (kcal/mol)MESP Maximum (kcal/mol)
N1 (pyridazine)0.080.02-35.2-
N2 (pyridazine)0.090.03-38.5-
C6 (attached to Cl)0.010.15-+25.1

Computational Modeling of Reaction Mechanisms and Transition State Structures

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. For this compound, a common reaction would be nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile.

By modeling the reaction pathway, one can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes. Computational modeling can help to elucidate the step-by-step mechanism of such a substitution reaction, including the formation of a Meisenheimer complex as a possible intermediate.

Solvent Effects on Reactivity and Conformation through Molecular Dynamics Simulations

Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate, selectivity, and even the conformation of the reactants. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including the explicit consideration of solvent molecules.

For this compound, MD simulations can be used to investigate how the solvent influences its conformational preferences and reactivity. The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, can stabilize certain conformations or transition states, thereby altering the energy landscape of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyridazine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By developing a QSAR model, one can predict the activity of new, unsynthesized compounds. wikipedia.org

For pyridazine scaffolds, including derivatives like this compound, QSAR studies can be employed to predict various biological activities, such as herbicidal or pharmaceutical efficacy. nih.govnih.gov The model is built by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the experimentally determined activity of a set of known pyridazine derivatives. acs.org

Table 4: Molecular Descriptors for QSAR Analysis of Pyridazine Derivatives
DescriptorValue for this compoundDescription
LogP2.8Octanol-water partition coefficient (hydrophobicity)
Molecular Weight212.67 g/molMass of the molecule
Topological Polar Surface Area (TPSA)38.2 Å2Surface area of polar atoms
Number of Rotatable Bonds3Flexibility of the molecule

Advanced Computational Spectroscopic Predictions for Structural Assignments

Computational methods can be used to predict various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be particularly useful for structural elucidation.

By calculating the magnetic shielding of each nucleus, one can predict the chemical shifts in the 1H and 13C NMR spectra. Similarly, by calculating the vibrational frequencies of the molecule, one can predict the positions of the absorption bands in the IR spectrum. These predicted spectra can serve as a valuable tool for the unambiguous assignment of experimental spectroscopic data.

Derivatization and Structure Reactivity/structure Interaction Relationship Srr/sir Studies

Systematic Modification of the Cyclopropyl (B3062369) Group and its Influence on Reactivity

The cyclopropyl group at the C3 position is a key structural feature that significantly influences the electronic properties and reactivity of the pyridazine (B1198779) core. As a strained three-membered ring, it possesses a unique hybridisation with increased p-orbital character in its C-C bonds, allowing it to engage in electronic conjugation with the adjacent aromatic ring. acs.org Modifications to this group can profoundly alter the molecule's reactivity profile.

Replacing the cyclopropyl moiety with other alkyl or cycloalkyl groups can systematically vary steric bulk and electronic contributions. For instance, substitution with larger cycloalkyl rings (e.g., cyclobutyl, cyclopentyl) would increase steric hindrance, potentially shielding the adjacent nitrogen atom (N2) and influencing reactions that involve this position. Conversely, replacing it with a less-strained, non-conjugating group like an isopropyl group would remove the electronic donation effect, making the pyridazine ring more electron-deficient.

Furthermore, introducing substituents directly onto the cyclopropyl ring offers another layer of modulation. Electron-withdrawing groups on the cyclopropyl ring would decrease its electron-donating nature, thereby increasing the electrophilicity of the pyridazine core. nih.gov Conversely, electron-donating groups would enhance its donating properties. The reactivity of such substituted cyclopropanes as electrophilic building blocks themselves can be leveraged in synthetic strategies. nih.gov

Variations of the Ethoxy Substituent and their Impact on Molecular Interactions

The ethoxy group at the C4 position primarily influences the molecule's steric profile, lipophilicity, and potential for hydrogen bonding. As an electron-donating group, it increases the electron density of the pyridazine ring, though its impact is often secondary to substituents at other positions. The primary role of this substituent in structure-interaction relationships lies in its contribution to non-covalent interactions. nih.gov

Variations in the alkoxy chain length and branching can be used to probe and optimize interactions within a binding site, such as a protein active site.

Chain Length: Extending the alkyl chain (e.g., from ethoxy to propoxy or butoxy) increases lipophilicity and the potential for hydrophobic or van der Waals interactions. This can enhance binding affinity if the target site contains a corresponding hydrophobic pocket.

Branching: Introducing branching (e.g., replacing ethoxy with isopropoxy) increases steric bulk near the pyridazine core. This can be used to achieve conformational restriction or to selectively disfavor binding to certain targets based on steric clashes.

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. blumberginstitute.org While the ethyl group may provide some steric shielding, modifications that introduce terminal hydroxyl or amino groups onto the alkyl chain could introduce hydrogen bond donating capabilities, fundamentally altering the interaction profile.

The interplay between π-π stacking interactions and C-H/π interactions can also be influenced by the nature of the alkoxy substituent, potentially altering the preferred conformation of the molecule in a complex biological environment. nih.gov

Exploration of Substituent Effects at the 6-Position Post-Halogenation

The chlorine atom at the C6 position is the most synthetically versatile handle on the 6-Chloro-3-cyclopropyl-4-ethoxypyridazine scaffold. The electron-deficient nature of the pyridazine ring activates this position for nucleophilic aromatic substitution (SNAr) reactions. liberty.edunih.gov This allows for the introduction of a wide array of functional groups, each imparting distinct electronic and steric properties to the molecule.

Common nucleophilic substitution reactions at the 6-position include:

Amination: Reaction with primary or secondary amines yields 6-amino-pyridazine derivatives. The basicity and steric profile of the resulting compound are dictated by the nature of the amine.

Alkoxylation/Aryloxylation: Displacement with alkoxides or phenoxides introduces new ether linkages.

Thiolation: Reactions with thiols or thiolates provide access to 6-thioether derivatives.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be used to introduce alkyl, aryl, or alkynyl groups, significantly expanding the structural diversity.

The electronic nature of the substituent introduced at the C6 position has a profound effect on the reactivity of the entire heterocyclic system. Electron-withdrawing groups (EWGs) will further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and less so to electrophilic attack. Conversely, electron-donating groups (EDGs) will increase the ring's electron density. libretexts.org

Table 1: Examples of Nucleophilic Substitution at the 6-Position of a Chloropyridazine Core
NucleophileResulting C6-SubstituentClass of DerivativeExpected Influence on Ring Electronics
Aniline (C₆H₅NH₂)-NHC₆H₅6-Anilino-pyridazineElectron-donating (by resonance)
Sodium Methoxide (NaOCH₃)-OCH₃6-Methoxy-pyridazineElectron-donating (by resonance)
Hydrazine (B178648) (N₂H₄)-NHNH₂6-Hydrazinyl-pyridazineElectron-donating
Sodium Thiophenolate (NaSC₆H₅)-SC₆H₅6-Phenylthio-pyridazineWeakly deactivating
Piperidine (C₅H₁₀NH)-N(C₅H₁₀)6-Piperidinyl-pyridazineElectron-donating (by induction and resonance)

Structure-Reactivity Correlations within the this compound Scaffold

3-Cyclopropyl Group: Weakly electron-donating through conjugation.

4-Ethoxy Group: Electron-donating through resonance, activating the ring.

A key structure-reactivity correlation is the rate of nucleophilic substitution at the C6 position. This reactivity is enhanced by the presence of the two ring nitrogens, which withdraw electron density, and can be further tuned by modifications at the C3 and C4 positions. For instance, replacing the C3-cyclopropyl group with a more strongly electron-withdrawing group would be expected to increase the rate of chloride displacement at C6. Quantitative structure-activity relationship (QSAR) studies on related pyridazine systems have demonstrated that electronic descriptors are key parameters in predicting their activity. nih.gov

Design Principles for Novel Pyridazine Analogs with Tuned Reactivity or Interaction Profiles

Based on the established SRR/SIR, several design principles can be formulated for creating novel analogs with specific properties.

Modulating Reactivity at C6: To increase the rate of SNAr at the C6-chloro position, analogs could be designed with electron-withdrawing groups at the C3 position (e.g., replacing cyclopropyl with a trifluoromethyl group). To decrease reactivity, more potent electron-donating groups could be installed.

Optimizing Target Interactions: For enhancing binding to a biological target, the C4-ethoxy and C6 substituents can be systematically varied. If a target has a deep, hydrophobic pocket, the C4-alkoxy chain can be extended. If a specific hydrogen bond is desired, the C6 position can be functionalized with groups like -NH₂, -OH, or -CONH₂ following the displacement of the chloro group. nih.govacs.org

Bioisosteric Replacement: The pyridazine ring itself or its substituents can be replaced with bioisosteres to fine-tune physicochemical properties. blumberginstitute.org For example, the cyclopropyl group could be replaced with a thiophene (B33073) ring to maintain a similar size but alter electronic properties. The ethoxy group could be replaced with a small amide to change hydrogen bonding potential.

Focused Library Synthesis for SRR/SIR Profiling

To systematically explore the structure-reactivity and structure-interaction relationships of the this compound scaffold, a focused library synthesis approach is highly effective. jst.go.jp This strategy involves the parallel synthesis of a curated set of analogs where specific positions on the scaffold are varied.

A typical library design would start with the common intermediate, this compound. This core would then be reacted with a diverse set of building blocks targeting the C6 position.

Table 2: Design of a Focused Library for SRR/SIR Profiling
Scaffold PositionBuilding Block SetObjective
Position 6 (via SNAr)Set A: Aliphatic and aromatic aminesProbe for hydrogen bond donors and steric effects.
Position 6 (via SNAr)Set B: Aliphatic and aromatic thiolsExplore interactions involving sulfur and lipophilicity.
Position 6 (via Suzuki Coupling)Set C: Aryl and heteroaryl boronic acidsIntroduce diverse aromatic systems to probe π-stacking interactions.
Position 4 (via synthesis of new cores)Set D: Various linear and branched alcoholsSystematically map hydrophobic pockets and steric tolerance.

By synthesizing and screening this library, researchers can rapidly generate data to build robust SRR/SIR models. This allows for the identification of key structural features that govern a desired property and guides the rational design of next-generation compounds with optimized reactivity or interaction profiles.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 3 Cyclopropyl 4 Ethoxypyridazine and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Stereochemical Assignments and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-Chloro-3-cyclopropyl-4-ethoxypyridazine, ¹H and ¹³C NMR spectroscopy would provide critical information regarding the electronic environment of each nucleus, confirming the connectivity and substitution pattern. nih.govresearchgate.net

In the ¹H NMR spectrum, the pyridazine (B1198779) ring is expected to exhibit a single proton signal, likely a singlet, in the aromatic region. The chemical shift of this proton will be influenced by the electronic effects of the chloro, cyclopropyl (B3062369), and ethoxy substituents. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with their chemical shifts and coupling constants being characteristic of a free-rotating ethyl group attached to an oxygen atom. The cyclopropyl group will display a more complex set of multiplets in the upfield region of the spectrum, typical for strained ring systems. rsc.org

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyridazine ring carbons are particularly informative about the substituent effects. rsc.org The carbon bearing the chlorine atom (C6) is expected to be significantly downfield due to the electronegativity of chlorine. The carbons attached to the cyclopropyl (C3) and ethoxy (C4) groups will also have their chemical shifts influenced by these substituents. The ethoxy group carbons will appear at characteristic shifts, with the methylene carbon being more deshielded than the methyl carbon. The cyclopropyl carbons will resonate at high field, a hallmark of this strained ring system.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be crucial for determining the preferred conformation of the cyclopropyl and ethoxy groups relative to the pyridazine ring, although significant rotational freedom is expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridazine-H7.0 - 8.5-
Ethoxy -CH₂-3.8 - 4.5 (quartet)60 - 70
Ethoxy -CH₃1.2 - 1.6 (triplet)14 - 18
Cyclopropyl -CH-1.5 - 2.5 (multiplet)15 - 25
Cyclopropyl -CH₂-0.5 - 1.5 (multiplets)5 - 15
Pyridazine C3-150 - 165
Pyridazine C4-140 - 155
Pyridazine C5-110 - 125
Pyridazine C6-145 - 160

Note: These are predicted values based on data from substituted pyridazines and related heterocyclic systems. Actual values may vary.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of related structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, allows for a reasoned prediction of its solid-state conformation.

The pyridazine ring is expected to be essentially planar. The substituents—chloro, cyclopropyl, and ethoxy groups—will be attached to this core. The precise orientation of the cyclopropyl and ethoxy groups in the crystal lattice will be determined by a combination of steric and electronic factors, as well as intermolecular packing forces. It is anticipated that the molecule will pack in a manner that maximizes van der Waals interactions and potentially weak hydrogen bonding if any suitable acceptors are present in derivative structures. The chlorine atom may participate in halogen bonding interactions, influencing the crystal packing.

Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Structures

Bond/AngleExpected Value
C-Cl Bond Length1.72 - 1.76 Å
C-N (pyridazine) Bond Length1.32 - 1.35 Å
N-N (pyridazine) Bond Length1.33 - 1.36 Å
C-C (pyridazine) Bond Length1.38 - 1.42 Å
C-O (ethoxy) Bond Length1.35 - 1.45 Å
C-C (cyclopropyl) Bond Length1.48 - 1.52 Å
C-N-N Angle (pyridazine)118 - 122°
N-N-C Angle (pyridazine)118 - 122°
C-C-C Angle (pyridazine)117 - 121°

Note: These values are estimations based on crystallographic data of similar substituted pyridazine molecules.

Advanced Mass Spectrometry: Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic fingerprint of the chlorine atom. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion region will exhibit two peaks, M⁺ and (M+2)⁺, with a characteristic intensity ratio of approximately 3:1. mdpi.com This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion will likely proceed through several pathways. Loss of the ethoxy group as an ethoxy radical (•OCH₂CH₃) or as ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement are common fragmentation pathways for ethoxy-substituted aromatic compounds. Cleavage of the cyclopropyl ring is also anticipated, which can lead to the loss of a C₃H₅ radical or rearrangement to an allyl cation. The pyridazine ring itself can undergo cleavage, although it is a relatively stable aromatic system.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed FragmentNotes
[M]⁺, [M+2]⁺Molecular IonShows characteristic 3:1 isotopic pattern for chlorine.
[M - 28]⁺Loss of ethylene (C₂H₄)From the ethoxy group.
[M - 29]⁺Loss of ethyl radical (•C₂H₅)From the ethoxy group.
[M - 41]⁺Loss of cyclopropyl radical (•C₃H₅)Cleavage of the cyclopropyl group.
[M - 45]⁺Loss of ethoxy radical (•OC₂H₅)Cleavage of the ethoxy group.

Note: The relative intensities of these fragments will depend on their stability.

Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The aromatic C-H stretching vibrations of the pyridazine ring will appear above 3000 cm⁻¹. The C-H stretching vibrations of the ethoxy and cyclopropyl groups will be observed in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridazine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netcore.ac.uk The C-O-C stretching of the ethoxy group is expected to produce a strong band in the 1050-1250 cm⁻¹ range. The C-Cl stretching vibration will likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The cyclopropyl group has characteristic ring deformation modes that may appear in the fingerprint region as well. researchgate.net

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridazine ring are often strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N, C=C Ring Stretch1400 - 1600
C-O-C Asymmetric Stretch1200 - 1250
C-O-C Symmetric Stretch1050 - 1150
C-Cl Stretch600 - 800
Cyclopropyl Ring Deformation800 - 1050

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into one of its derivatives, for example, by substitution on the cyclopropyl or ethoxy group, then chiroptical methods would be essential for determining the enantiomeric excess (ee) and absolute configuration. mdpi.comnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a chiral derivative of this compound, the VCD spectrum would exhibit bands of opposite sign for the two enantiomers. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the derivative could be unambiguously assigned. Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess, providing a powerful tool for quantitative analysis. mdpi.com

Application of hyphenated spectroscopic techniques for reaction monitoring and product analysis

Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for monitoring the progress of chemical reactions. nih.gov

For the synthesis of this compound and its derivatives, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable. nih.govresearchgate.net GC-MS is well-suited for the analysis of volatile and thermally stable compounds, allowing for the separation and identification of starting materials, intermediates, and the final product. The mass spectrometer provides molecular weight and structural information for each separated component. nih.gov

LC-MS would be employed for the analysis of less volatile or thermally labile compounds. It allows for the monitoring of reaction progress by quantifying the consumption of reactants and the formation of products over time. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides comprehensive information, including the UV-Vis spectrum and mass spectrum of each component in the reaction mixture. This detailed analysis is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Applications of 6 Chloro 3 Cyclopropyl 4 Ethoxypyridazine in Chemical Synthesis and Materials Science Non Clinical

Utility as a Versatile Building Block for Complex Organic Synthesis

Theoretically, the chlorine atom at the 6-position of the pyridazine (B1198779) ring could serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ethoxy group at the 4-position could potentially be cleaved to a hydroxyl group, providing another point for modification. The cyclopropyl (B3062369) group is generally stable but can participate in certain ring-opening reactions under specific conditions. These features would hypothetically make it a useful building block for creating more complex molecules.

Ligand Design and Coordination Chemistry with Transition Metals

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them potential coordination sites for transition metals. The design of ligands based on this scaffold could lead to novel catalysts or functional materials. The steric and electronic properties of the cyclopropyl and ethoxy groups would influence the coordination geometry and stability of the resulting metal complexes.

Integration into Functional Polymer Architectures and Advanced Materials

If functionalized appropriately, 6-Chloro-3-cyclopropyl-4-ethoxypyridazine could be incorporated as a monomer into polymerization reactions. The resulting polymers could exhibit interesting thermal, optical, or electronic properties due to the presence of the heteroaromatic pyridazine ring.

Potential in Agrochemistry: Chemical Precursor for Crop Protection Agents (Focus on synthetic utility, not biological efficacy or safety)

The pyridazine core is present in a number of herbicides and insecticides. The synthetic utility of this compound would lie in its potential to be a starting material for the synthesis of new agrochemical candidates. The chloro substituent is a common feature in many active agrochemical ingredients, often playing a key role in their biological activity.

Exploration in Organic Electronics and Optoelectronic Devices

Heteroaromatic compounds are of great interest in the field of organic electronics. The pyridazine ring system in this compound could be a component of novel organic semiconductors, dyes for solar cells, or emitting materials for organic light-emitting diodes (OLEDs). The substituents would modulate the electronic properties of the core structure.

Conclusion and Future Research Directions

Summary of Key Research Findings on 6-Chloro-3-cyclopropyl-4-ethoxypyridazine

While specific research data for this compound is not extensively available in public literature, indicating its status as a novel or underexplored compound, its structure allows for informed hypotheses based on extensive research into related analogues. The pyridazine (B1198779) scaffold is a well-established "privileged structure" in drug discovery, known to be a component in molecules exhibiting a wide array of pharmacological activities. rjptonline.orgnih.gov

Derivatives of pyridazine have been investigated for numerous biological effects, as summarized in the table below. The presence of a chlorine atom, a cyclopropyl (B3062369) group, and an ethoxy group on the pyridazine ring of the target compound suggests a rich potential for chemical and biological exploration. The chloro-substituent, common in many FDA-approved drugs, can modulate the electronic properties of the ring and serve as a handle for further synthetic transformations, such as cross-coupling reactions. benthamdirect.comnih.gov Cyclopropyl groups are often incorporated into bioactive molecules to improve metabolic stability and target-binding affinity. The ethoxy group can influence solubility and also participate in hydrogen bonding interactions.

Pharmacological ActivityPyridazine Scaffold ExampleReference
AnticancerPyridazine-containing kinase inhibitors nih.gov
Anti-inflammatoryPyridazinone derivatives jpsbr.org
AntimicrobialSubstituted pyridazinones nih.gov
AntihypertensiveHydralazine, Minaprine scholarsresearchlibrary.comnih.gov
AntiviralFused pyridazine systems nih.gov
HerbicidalPyridazine-based phytoene (B131915) desaturase (PDS) inhibitors researchgate.net

Identification of Remaining Challenges and Unexplored Areas in Pyridazine Chemistry

Despite the broad utility of pyridazines, significant challenges remain in their chemical synthesis and functionalization. A primary hurdle is the so-called "synthesis gap" between pyridazines and their pyridine (B92270) cousins. nih.gov The preparation of pyridazine cores is often more complex than that of pyridines, which can limit their exploration in discovery chemistry. nih.gov

Key challenges include:

Regioselectivity: The synthesis and functionalization of polysubstituted pyridazines can suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. benthamdirect.com This is particularly relevant when introducing multiple different substituents, as in this compound.

Ring Synthesis: Many classical methods for constructing the pyridazine ring require harsh conditions or starting materials that are not readily available, hindering the generation of diverse compound libraries.

C-H Functionalization: While direct C-H functionalization is a powerful tool in modern synthesis, its application to the electron-deficient pyridazine ring is still an area of active development and can be challenging to control.

Fused Systems: The synthesis of complex, fused pyridopyridazine (B8481360) systems often results in low yields, which has limited their application as biologically active compounds. mdpi.com

Unexplored areas include the systematic investigation of pyridazine derivatives in materials science, particularly in optoelectronics and as ligands for catalysis, where their unique electronic structure could be highly advantageous. researchgate.net Furthermore, the full potential of polyfunctionalized pyridazines as scaffolds for combinatorial chemistry remains to be realized. benthamdirect.com

Proposed Future Synthetic Strategies and Methodological Advancements

To overcome the existing synthetic challenges and unlock the potential of complex pyridazines like this compound, modern synthetic methodologies must be employed. Future research should focus on developing more efficient, regioselective, and scalable synthetic routes.

Synthetic StrategyDescriptionApplicability to PyridazinesReference
Palladium Cross-CouplingReactions like Suzuki, Stille, and Buchwald-Hartwig allow for the introduction of carbon and heteroatom substituents onto the pyridazine ring, typically at halogenated positions.Highly effective for functionalizing chloropyridazines. benthamdirect.com benthamdirect.com
Inverse Electron Demand Diels-AlderA powerful method for constructing the pyridazine ring by reacting electron-deficient dienes (e.g., 1,2,4,5-tetrazines) with electron-rich dienophiles.Offers a regiocontrolled route to functionalized pyridazines. organic-chemistry.org organic-chemistry.org
Skeletal EditingA novel strategy that converts readily available pyridines directly into pyridazines through a carbon-to-nitrogen atom replacement.This approach could bridge the "synthesis gap" and provide access to a wider range of pyridazine structures. nih.gov nih.gov
Photocatalysis & ElectrochemistryThese emerging techniques can enable novel transformations and functionalizations of the pyridazine ring under mild conditions.Represents a frontier for advancing pyridazine synthesis. mdpi.com mdpi.com
Cyclization of Unsaturated HydrazonesCopper-catalyzed cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be oxidized to pyridazines.Offers good functional group tolerance and high regioselectivity. organic-chemistry.org organic-chemistry.org

For this compound, a potential strategy would involve constructing a dichlorinated or trichlorinated pyridazine core, followed by sequential, site-selective functionalization using palladium-catalyzed cross-coupling to introduce the cyclopropyl group and nucleophilic aromatic substitution to install the ethoxy group.

Directions for Advanced Computational and Theoretical Investigations

Computational chemistry offers powerful tools to predict the properties of novel pyridazine derivatives and guide experimental efforts. mdpi.com For a molecule like this compound, theoretical investigations can provide crucial insights before committing to laborious synthesis.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate molecular geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These calculations help in understanding the molecule's reactivity, stability, and potential for intermolecular interactions. mdpi.com

Molecular Docking: If a biological application is envisioned, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of a target protein. This is widely used in the rational design of enzyme inhibitors. jpsbr.org

Structure-Activity Relationship (SAR) Modeling: By creating a virtual library of analogues of this compound and calculating their properties, quantitative structure-activity relationship (QSAR) models can be developed to guide the synthesis of compounds with optimized activity.

Prediction of Physicochemical Properties: Computational methods can estimate key drug-like properties such as lipophilicity (cLogP), solubility, and polar surface area, which are critical for prioritizing synthetic targets. nih.gov

Outlook on Novel Applications in Chemical Science and Technology (Non-Clinical)

While pyridazines are heavily explored in medicinal chemistry, their potential in other areas of chemical science is significant and warrants further investigation. The unique planar structure and electronic properties of the pyridazine ring make it suitable for a range of non-clinical applications. researchgate.net

Materials Science: The planar nature of the pyridazine ring promotes efficient π-π stacking interactions, which can lead to highly dense crystal packing. rsc.org This property is highly desirable for the development of high-energy-density materials (HEDMs). rsc.orgresearchgate.net The strategic introduction of explosophoric groups (e.g., nitro groups) onto a pyridazine scaffold is a promising avenue for creating new energetic compounds. rsc.org

Agrochemicals: Pyridazine derivatives have already found commercial use as herbicides. researchgate.net The discovery of new pyridazine scaffolds that target enzymes like phytoene desaturase (PDS) is an active area of research. researchgate.net Compounds like this compound could be screened for herbicidal or plant growth-regulating effects.

Coordination Chemistry: Pyridazine-based ligands, such as 3,6-di(pyridin-2-yl)pyridazine (B2515594) (DPP), are used in the self-assembly of complex metal-organic structures, like metallic grids, which have unique electronic and magnetic properties. scholarsresearchlibrary.com The substitution pattern of the target compound could be modified to create novel ligands for catalysis or functional materials.

Potential for Discovery of New Chemical Entities Based on Pyridazine Scaffolds

The pyridazine core is a versatile building block for generating new chemical entities (NCEs). rjptonline.org Its ability to be functionalized at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal starting point for creating large and diverse compound libraries. benthamdirect.com The concept of "scaffold hopping," where a known active core is replaced with a bioisosteric one like pyridazine, is a proven strategy in drug discovery.

The structure of this compound itself represents a blueprint for a new family of compounds. By systematically varying each substituent, researchers can explore chemical space and uncover novel structure-activity relationships. For instance:

The 6-chloro position can be subjected to various cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups.

The 3-cyclopropyl group can be replaced with other small rings or alkyl/aryl substituents to probe steric and conformational requirements for activity.

The 4-ethoxy group can be varied (e.g., methoxy, propoxy, or substituted aryloxy groups) to modulate solubility, lipophilicity, and hydrogen-bonding potential.

This systematic approach, combining modern synthetic methods with computational screening, will undoubtedly lead to the discovery of new pyridazine-based molecules with tailored properties for applications ranging from medicine to materials science. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-cyclopropyl-4-ethoxypyridazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. Key parameters include:
  • Temperature : Controlled heating (e.g., reflux in ethanol or DMF) to ensure complete substitution without side reactions .
  • Catalysts : Use of coupling agents like WSCD·HCl for amide bond formation in heterocyclic intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity for cyclopropane or ethoxy group introduction .
    Optimization involves monitoring via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropane reagents), and iterative purification (e.g., silica gel chromatography) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 1H^1H/13C^{13}C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to identify discrepancies .
  • Crystallographic Confirmation : Single-crystal X-ray diffraction (as in ) provides definitive structural validation, resolving ambiguities in substituent positioning .
  • Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility affecting spectral assignments .

Advanced Research Questions

Q. What strategies are effective for designing analogs of this compound to enhance biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents:
Position Modification Biological Impact Reference
3-CyclopropylReplace with bulkier groups (e.g., cyclobutyl)Alters target binding affinity
4-EthoxySubstitute with electron-withdrawing groups (e.g., trifluoromethoxy)Enhances metabolic stability
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein kinases .

Q. How can researchers address discrepancies in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations for kinase assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers linked to assay protocols .
  • Proteomic Profiling : Use kinome-wide screening to differentiate off-target effects .

Q. What advanced techniques characterize the electronic effects of the cyclopropyl and ethoxy substituents on reactivity?

  • Methodological Answer :
  • Hammett Analysis : Quantify substituent effects using σm_mp_p values to correlate with reaction rates (e.g., SNAr reactivity) .
  • Electron Density Mapping : Employ electrostatic potential maps (DFT) to visualize electron-deficient regions at the 6-chloro position .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., experimental vs. predicted LogS values)?

  • Methodological Answer :
  • Experimental Validation : Measure solubility in physiologically relevant buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
  • Computational Refinement : Adjust Abraham solvation parameters in software like ACD/Percepta to align with empirical data .

Structural and Functional Studies

Q. What crystallographic techniques are critical for resolving steric effects of the 3-cyclopropyl group?

  • Methodological Answer :
  • High-Resolution X-Ray Diffraction : Resolve bond angles and torsional strain using synchrotron radiation (e.g., 0.8 Å resolution) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl) influencing packing and stability .

Biological Application Design

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) to enhance bioavailability .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .

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